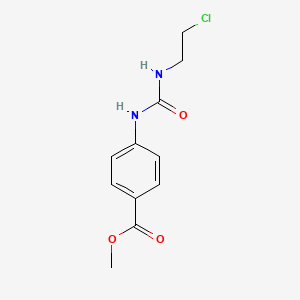

4-(3-(2-氯乙基)脲基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-(3-(2-chloroethyl)ureido)benzoate is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.69. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-(3-(2-chloroethyl)ureido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3-(2-chloroethyl)ureido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 抗肿瘤药物潜力 该化合物的衍生物对各种癌细胞系表现出显著的细胞毒活性,在某些情况下优于已知的抗癌药物如苯丁酸氮芥。重要的是,这些衍生物在体内表现出极低的毒性,表明其具有良好的治疗指数。

- 抗增殖活性 这些化合物选择性地抑制癌细胞生长,同时保留正常细胞,表明其具有作为靶向癌症疗法的潜力。

- 分子相互作用研究 例如,对其与磷脂酰胆碱双层相互作用的研究提供了对其在分子水平上的作用机制的见解,这对了解其药效学至关重要。

- 心肌肌球蛋白激活 这种新方法有望治疗心力衰竭。

- 药物化学与药物开发 其衍生物扩展了药物化学和药物开发的应用范围。

富里酸结构分配

总之,4-(3-(2-氯乙基)脲基)苯甲酸甲酯具有多种应用,从癌症研究到心脏治疗和结构解析。其独特的特性继续吸引着各个学科的科学家。 🌟

生物活性

Methyl 4-(3-(2-chloroethyl)ureido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(3-(2-chloroethyl)ureido)benzoate is characterized by its unique structure, which includes a benzoate moiety linked to a chloroethylureido group. This structural configuration is significant for its biological interactions.

- Molecular Formula : C12H14ClN2O3

- Molecular Weight : 270.70 g/mol

The biological activity of Methyl 4-(3-(2-chloroethyl)ureido)benzoate is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in cell proliferation and survival. The chloroethyl group is known for its alkylating properties, which can lead to DNA damage in rapidly dividing cells, making it a candidate for anticancer therapies.

Anticancer Properties

Research indicates that Methyl 4-(3-(2-chloroethyl)ureido)benzoate exhibits notable anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The following table summarizes the cytotoxicity data:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 4-(3-(2-chloroethyl)ureido)benzoate | A549 | 15.2 | |

| Methyl 4-(3-(2-chloroethyl)ureido)benzoate | HeLa | 12.5 | |

| Other derivatives | A549 | 10.0 - 20.0 |

Mechanisms of Cytotoxicity

The compound's cytotoxic effects are believed to stem from its ability to induce apoptosis in cancer cells through the following mechanisms:

- DNA Alkylation : The chloroethyl group can form covalent bonds with DNA, leading to strand breaks.

- Cell Cycle Arrest : Studies show that treated cells exhibit G2/M phase arrest, preventing further division.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.

Case Studies

- Study on A549 Cells : In vitro studies showed that treatment with Methyl 4-(3-(2-chloroethyl)ureido)benzoate resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy, suggesting potential for use in combination therapy protocols.

Safety and Toxicity

While the compound shows promising anticancer effects, safety evaluations are crucial. Preliminary studies indicate that it may exhibit cytotoxicity towards normal cells at high concentrations, necessitating further research into its therapeutic index.

属性

IUPAC Name |

methyl 4-(2-chloroethylcarbamoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-17-10(15)8-2-4-9(5-3-8)14-11(16)13-7-6-12/h2-5H,6-7H2,1H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCBIWVBFMGMMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)NCCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。